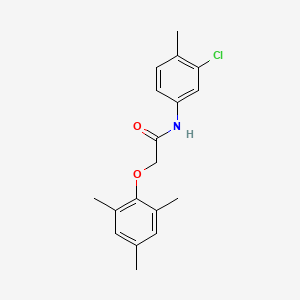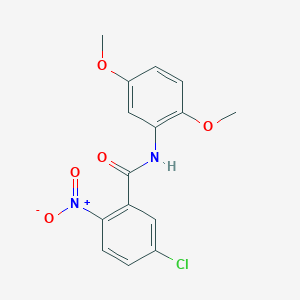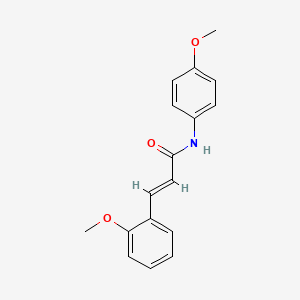
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide, also known as MPTAA, is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. This compound belongs to the class of acrylamides, which are widely used in the synthesis of polymers, as well as in medicinal chemistry.
作用機序
The mechanism of action of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide is not fully understood. However, studies have suggested that 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide may exert its antitumor and anti-inflammatory activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide can inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide can inhibit tumor growth and reduce inflammation in animal models.
実験室実験の利点と制限
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide has several advantages for lab experiments, including its high yield synthesis method, its unique properties as a probe for protein-protein interactions, and its potential application in medicinal chemistry and materials science. However, 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions related to 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide, including the synthesis of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide derivatives with improved properties, the investigation of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide as a potential therapeutic agent for various diseases, and the development of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide-based materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide and its potential toxicity.
合成法
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction and the Suzuki-Miyaura cross-coupling reaction. The Knoevenagel condensation reaction involves the reaction of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction yields 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide with a high yield of up to 90%. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-methoxyphenylboronic acid and 4-methoxyphenylboronic acid with acryloyl chloride in the presence of a palladium catalyst. This method yields 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide with a high yield of up to 85%.
科学的研究の応用
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential application in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to exhibit antitumor and anti-inflammatory activities. In materials science, 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been used in the synthesis of polymers with unique properties, such as optical properties and thermal stability. In biochemistry, 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been used as a probe to study protein-protein interactions.
特性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-10-8-14(9-11-15)18-17(19)12-7-13-5-3-4-6-16(13)21-2/h3-12H,1-2H3,(H,18,19)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHOYKANJLABKG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


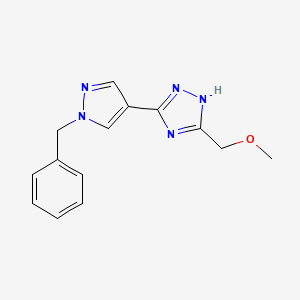
![2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685763.png)

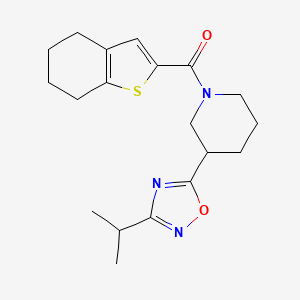
![N,1,3-trimethyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5685782.png)
![methyl 3-(3-methylbutyl)-1-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5685786.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685798.png)
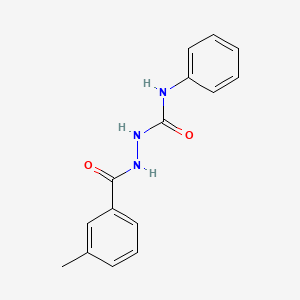
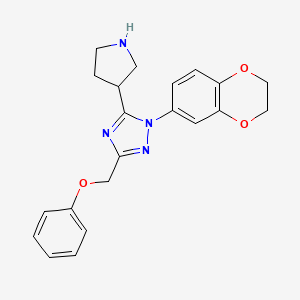
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5685822.png)
![(3S*,4S*)-1-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5685825.png)
